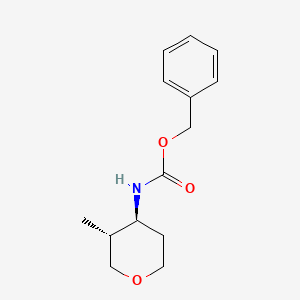
trans-4-(Cbz-amino)-3-methyltetrahydropyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-4-(Cbz-amino)-3-methyltetrahydropyran: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tetrahydropyran ring substituted with a carbobenzoxy (Cbz) protected amino group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Cbz-amino)-3-methyltetrahydropyran typically involves the protection of an amino group with a carbobenzoxy (Cbz) group, followed by the formation of the tetrahydropyran ring. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
化学反应分析
Types of Reactions:
Oxidation: trans-4-(Cbz-amino)-3-methyltetrahydropyran can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: In chemistry, trans-4-(Cbz-amino)-3-methyltetrahydropyran is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological systems.
Medicine: In the field of medicine, this compound has potential applications in drug development. Its structural features may be exploited to design new therapeutic agents with improved efficacy and reduced side effects.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it suitable for various manufacturing processes.
作用机制
The mechanism of action of trans-4-(Cbz-amino)-3-methyltetrahydropyran involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its action can include signal transduction, metabolic regulation, and gene expression.
相似化合物的比较
trans-4-(Cbz-amino)cyclohexanol: This compound shares the Cbz-protected amino group but differs in the ring structure, having a cyclohexanol ring instead of a tetrahydropyran ring.
trans-4-Aminocyclohexanol: Similar in structure but lacks the Cbz protection and the methyl group.
Uniqueness: trans-4-(Cbz-amino)-3-methyltetrahydropyran is unique due to its combination of a tetrahydropyran ring, a Cbz-protected amino group, and a methyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
分子式 |
C14H19NO3 |
|---|---|
分子量 |
249.30 g/mol |
IUPAC 名称 |
benzyl N-[(3R,4S)-3-methyloxan-4-yl]carbamate |
InChI |
InChI=1S/C14H19NO3/c1-11-9-17-8-7-13(11)15-14(16)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,15,16)/t11-,13-/m0/s1 |
InChI 键 |
LPCZQVCPPSYMRX-AAEUAGOBSA-N |
手性 SMILES |
C[C@H]1COCC[C@@H]1NC(=O)OCC2=CC=CC=C2 |
规范 SMILES |
CC1COCCC1NC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


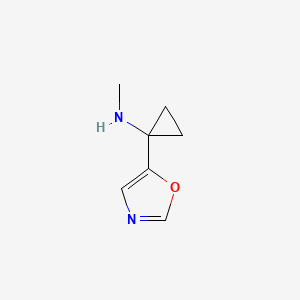
![3-Bromo-4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13004960.png)
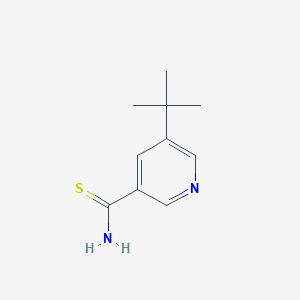

![2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol](/img/structure/B13004972.png)
![tert-Butyl 3-amino-2-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13004979.png)
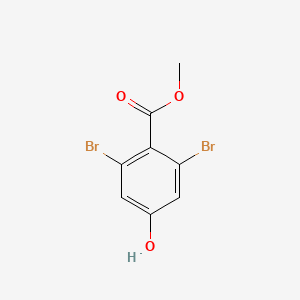

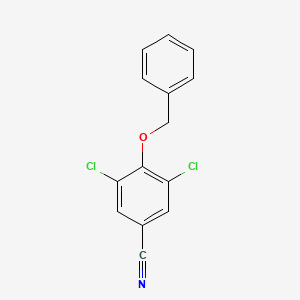
![6-Amino-1H-benzo[d]imidazole-4-carbonitrile](/img/structure/B13004993.png)

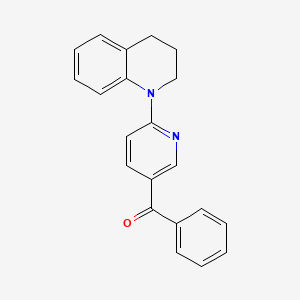
![Ethyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13005005.png)

